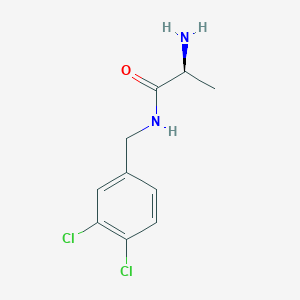

(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a propionamide backbone with an amino group and a 3,4-dichloro-benzyl substituent, making it a versatile intermediate for the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzyl chloride and (S)-2-aminopropionamide.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine or sodium hydroxide.

Procedure: The 3,4-dichlorobenzyl chloride is added dropwise to a solution of (S)-2-aminopropionamide in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The 3,4-dichloro-benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dichlorobenzyl chloride

- 3,4-Dichlorobenzyl bromide

- 2,4-Dichlorobenzyl chloride

Uniqueness

(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide is unique due to its chiral nature and the presence of both an amino group and a 3,4-dichloro-benzyl substituent

Activité Biologique

(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chiral amine group and a dichlorobenzyl moiety that enhance its chemical properties. The molecular formula is C12H13Cl2N2O with a molecular weight of approximately 247.12 g/mol. The presence of the dichlorobenzyl group is crucial for its biological activity, influencing interactions with biological macromolecules.

The mechanisms through which this compound exerts its effects primarily involve:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity by blocking the active site or altering enzyme conformation. This disruption can affect various biochemical pathways, leading to therapeutic effects such as antibacterial or anticancer activity.

- Receptor Modulation : Preliminary studies suggest that it may interact with pain-related receptors, potentially modulating pain signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its structure allows it to effectively inhibit bacterial growth by targeting essential metabolic pathways.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | |

| Antiviral | Potential activity against viral pathogens |

Anticonvulsant Activity

The compound has been studied for its anticonvulsant properties. In animal models, it demonstrated significant efficacy in preventing seizures, comparable to established anticonvulsants.

| Model Used | ED50 (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|

| Maximal Electroshock | 13-21 | Comparable to phenobarbital |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents at the benzyl position significantly influence its pharmacological profile.

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Dichlorobenzyl | Enhanced antimicrobial and anticonvulsant activity |

| (S)-2-Amino-N-(3-cyanobenzyl)-propionamide | Cyano group | Altered pharmacological properties |

| (S)-2-Amino-N-(4-trifluoromethylbenzyl)-propionamide | Trifluoromethyl | Potentially distinct biological effects |

Case Studies and Research Findings

- Anticonvulsant Efficacy Study : A study demonstrated that derivatives of propionamide compounds exhibited pronounced anticonvulsant activities in rodent models, with some showing protective indices that favorably compared to established antiseizure medications .

- Antimicrobial Resistance : In the context of antibiotic resistance, research has highlighted the potential of this compound as a lead compound for developing new antibiotics that can overcome resistance mechanisms observed in pathogenic bacteria .

- Pharmacological Profiling : Recent investigations into the binding affinity of this compound with various receptors have shown promise in modulating pain pathways and could lead to novel analgesic therapies.

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-2-3-8(11)9(12)4-7/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWBOZRNIFQQNA-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.